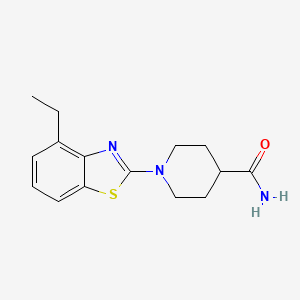

1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-2-10-4-3-5-12-13(10)17-15(20-12)18-8-6-11(7-9-18)14(16)19/h3-5,11H,2,6-9H2,1H3,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLJSKFLBGJLKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The piperidine-4-carboxamide moiety can be introduced through subsequent reactions involving piperidine derivatives and carboxylic acid derivatives . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as piperidine . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it for various applications in drug discovery and materials science.

Biology

Research indicates that this compound exhibits antibacterial and antifungal properties . It has been shown to inhibit key enzymes such as:

- Dihydroorotase

- DNA gyrase

- Aldose reductase

These enzymes are crucial for bacterial survival, and their inhibition can lead to effective antibacterial action.

Medicine

In medical research, this compound is being investigated for its potential as an anti-tubercular agent . Preliminary studies suggest it may disrupt the biochemical pathways essential for Mycobacterium tuberculosis survival, offering a new avenue for tuberculosis treatment.

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific properties. Its chemical stability and biological activity make it suitable for applications in:

- Polymer chemistry

- Coatings

- Additives in rubber production

Antibacterial Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of several bacterial strains. The mechanism involved enzyme inhibition leading to disrupted metabolic processes essential for bacterial proliferation.

Tuberculosis Research

In another study focusing on tuberculosis treatment, researchers found that this compound showed promising results in vitro against Mycobacterium tuberculosis. Further investigations are ongoing to explore its efficacy in vivo.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase and dihydroorotase . These interactions disrupt essential biological processes in microorganisms, leading to their antibacterial and antifungal effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in its ethyl-substituted benzothiazole and piperidine-4-carboxamide scaffold. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Comparison

| Compound Name | Core Structure | Substituents | Key Features |

|---|---|---|---|

| 1-(4-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (Target) | Piperidine-4-carboxamide | 4-Ethyl-1,3-benzothiazole | Compact, lipophilic benzothiazole group |

| (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide | Piperidine-4-carboxamide | 4-Fluorobenzyl, naphthalene-ethyl | Bulky aromatic groups for enhanced binding |

| 1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | Piperidine-4-carboxamide | 4-Chlorobenzenesulfonyl, 4-methylbenzothiazole | Sulfonyl group increases polarity |

| 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid | Tetrahydroquinoline-thiazole | Benzothiazolylamino, thiazole-carboxylic acid | Extended fused-ring system |

Pharmacological Implications

- Antiviral Activity : Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () exhibit SARS-CoV-2 inhibition, suggesting that the piperidine-4-carboxamide scaffold paired with aromatic substituents may enhance viral protease binding .

- Synthetic Accessibility : Piperidine-4-carboxamide derivatives are often synthesized via nitro reduction and amidation (e.g., ), which may apply to the target compound’s preparation .

Physicochemical and ADME Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

Table 2: Inferred Properties

- Metabolic Stability : Piperidine carboxamides generally show moderate CYP inhibition, but bulky substituents (e.g., naphthalene in ) may reduce metabolic clearance .

Biological Activity

1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, particularly in antibacterial and antifungal applications. This article delves into the biological activity of this specific compound, highlighting its mechanism of action, pharmacokinetics, and comparative efficacy against similar compounds.

Target Enzymes

Benzothiazole derivatives, including this compound, exhibit their biological effects primarily through the inhibition of various enzymes. Key targets include:

- Dihydroorotase

- DNA gyrase

- Uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB)

- Peptide deformylase

- Aldose reductase

- Dihydrofolate reductase

- Enoyl acyl carrier protein reductase

The inhibition of these enzymes disrupts essential biochemical pathways necessary for bacterial survival and proliferation, leading to antimicrobial effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that compounds in this class generally exhibit good oral bioavailability and metabolic stability, making them suitable candidates for therapeutic applications .

Antibacterial and Antifungal Properties

Research has demonstrated that this compound possesses significant antibacterial activity against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results indicate that the compound is effective at low concentrations, highlighting its potential as an antibacterial and antifungal agent .

Case Studies

Several studies have explored the efficacy of benzothiazole derivatives in clinical settings:

- Clinical Efficacy Against Tuberculosis : A study evaluated the potential of this compound as an anti-tubercular agent. Results showed a significant reduction in Mycobacterium tuberculosis viability in vitro when exposed to the compound .

- Combination Therapy : Another investigation assessed the compound's effectiveness in combination with traditional antibiotics. The results indicated synergistic effects when used alongside rifampicin, enhancing overall antibacterial activity against resistant strains .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other benzothiazole derivatives:

| Compound | Biological Activity | MIC (µg/mL) |

|---|---|---|

| 2-Aminobenzothiazole | Antifungal and antibacterial | 10 (antibacterial) |

| 6-Nitrobenzothiazole | Anticancer | 15 (against cancer) |

| 2-Mercaptobenzothiazole | Vulcanization accelerator | Not applicable |

This comparison illustrates that while all these compounds share a common structural motif, their biological activities can vary significantly based on subtle chemical modifications .

Q & A

Q. What are the established synthetic routes for 1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide, and what purification methods are recommended?

The compound is typically synthesized via multi-step organic reactions, including cyclocondensation of substituted benzothiazole precursors with piperidine derivatives. For example, analogous compounds (e.g., benzoxazolo-thiazole-piperidine hybrids) are synthesized using nucleophilic substitution reactions between benzothiazole intermediates and functionalized piperidine carboxamides . Purification often involves column chromatography (silica gel) and recrystallization using solvents like ethanol or DCM/hexane mixtures. HPLC or LC-MS is recommended to confirm purity (>95%) and identity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

- 1H/13C NMR : To confirm the integration of the ethyl group (δ ~1.2–1.4 ppm for CH3 and δ ~2.5–3.0 ppm for CH2), benzothiazole protons, and piperidine ring conformation .

- FT-IR : To verify carboxamide C=O stretching (~1650–1680 cm⁻¹) and benzothiazole C=N absorption (~1600 cm⁻¹).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated for structurally related D1 protease inhibitors .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening should focus on target-specific in vitro assays. For example, if the compound is hypothesized to inhibit enzymes (e.g., proteases or acetylcholinesterase), use fluorometric or colorimetric substrate-based assays at varying concentrations (e.g., 1–100 µM). Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

SAR studies should systematically modify:

- Benzothiazole substituents : Replace the ethyl group with halogens or electron-withdrawing groups to assess steric/electronic effects on binding .

- Piperidine carboxamide : Introduce methyl or cyclopropyl groups to evaluate conformational flexibility . Use iterative cycles of synthesis, in vitro testing, and molecular docking (e.g., AutoDock Vina) to prioritize derivatives .

Q. What computational strategies predict binding affinity and mechanism of action for this compound?

- Molecular docking : Align the compound with target protein structures (e.g., D1 protease or acetylcholinesterase) to identify key interactions (e.g., hydrogen bonding with catalytic residues) .

- Quantum chemical calculations : Employ density functional theory (DFT) to analyze charge distribution and frontier molecular orbitals, which influence binding kinetics .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories to prioritize candidates for synthesis .

Q. How can contradictory activity data (e.g., varying IC50 values across studies) be resolved?

Contradictions often arise from assay conditions (e.g., buffer pH, temperature) or compound purity. To address this:

Q. What methodologies optimize reaction yields and scalability for this compound’s synthesis?

Apply Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example:

- Use a central composite design to identify ideal conditions for benzothiazole-piperidine coupling.

- Implement flow chemistry for high-throughput screening of reaction variables, reducing resource consumption .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50 values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across derivatives.

- Report confidence intervals (95%) to quantify uncertainty .

Q. How can researchers address low solubility or stability during in vitro assays?

Q. What strategies validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm compound binding to the target protein by measuring thermal stability shifts.

- Knockdown/rescue experiments : Use siRNA to silence the target gene and assess compound efficacy restoration .

Tables of Key Parameters

Table 1. Example In Vitro Assay Conditions for Enzyme Inhibition

Table 2. Computational Tools for Binding Affinity Prediction

| Tool/Method | Application | Reference |

|---|---|---|

| AutoDock Vina | Molecular docking | |

| Gaussian 16 | DFT calculations | |

| GROMACS | MD simulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.